molecular formula C11H14ClNO2 B13081155 Isobutyl (4-chlorophenyl)carbamate

Isobutyl (4-chlorophenyl)carbamate

Cat. No.: B13081155
M. Wt: 227.69 g/mol
InChI Key: FHQIRRVWTVVEML-UHFFFAOYSA-N
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Description

Isobutyl(4-chlorophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound features an isobutyl group attached to a 4-chlorophenyl ring, which is further connected to a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:

4-chlorophenyl isocyanate+isobutanolIsobutyl(4-chlorophenyl)carbamate\text{4-chlorophenyl isocyanate} + \text{isobutanol} \rightarrow \text{Isobutyl(4-chlorophenyl)carbamate} 4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate

This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Isobutyl(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 4-chlorophenol and isobutylamine.

    Oxidation: Oxidative reactions can convert the isobutyl group to a carboxylic acid group.

    Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.

Major Products

    Hydrolysis: 4-chlorophenol and isobutylamine.

    Oxidation: 4-chlorophenylcarbamic acid.

    Substitution: Various substituted 4-chlorophenyl derivatives.

Scientific Research Applications

Isobutyl(4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of an isobutyl group.

    Ethyl(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of an isobutyl group.

    Propyl(4-chlorophenyl)carbamate: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

Isobutyl(4-chlorophenyl)carbamate is unique due to its specific isobutyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-methylpropyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

FHQIRRVWTVVEML-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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